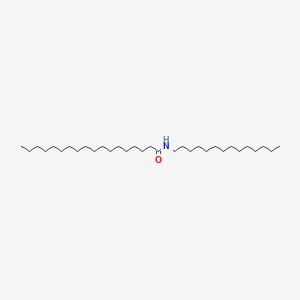

N-Tetradecyloctadecanamide

Description

N-Tetradecyloctadecanamide is a synthetic amide compound characterized by a tetradecyl (C₁₄H₂₉) group bonded to an octadecanamide (C₁₈H₃₅CONH₂) backbone. Structurally, it belongs to the class of long-chain fatty acid amides, which are known for their applications in organic synthesis, surfactants, and material science.

Properties

IUPAC Name |

N-tetradecyloctadecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H65NO/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32(34)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h3-31H2,1-2H3,(H,33,34) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXKTQHRBVRUTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H65NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: N-Tetradecyloctadecanamide is used in the study of lipid membranes and their interactions with proteins. Biology: It is used in biological research to understand the role of fatty acid amides in cell signaling and membrane dynamics. Medicine: Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-Tetradecyloctadecanamide exerts its effects involves its interaction with cell membranes and proteins. The compound can insert into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific receptors or enzymes, influencing signaling pathways.

Molecular Targets and Pathways Involved:

Cell Membranes: Interaction with lipid bilayers.

Proteins: Potential binding to membrane-associated proteins.

Signaling Pathways: Possible modulation of signaling pathways related to cell growth and metabolism.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Data Gaps : Both N-Tetradecanamide and N,N-Dimethyloctanamide lack comprehensive toxicity and ecological data, highlighting their status as R&D chemicals .

- Handling Precautions : N-Tetradecanamide requires trained professionals due to incomplete characterization , while N,N-Dimethyloctanamide’s SDS emphasizes consultation with physicians after exposure .

Biological Activity

N-Tetradecyloctadecanamide, also referred to as N-(2-hydroxyethyl)-3-oxo-2-tetradecyl-octadecanamide, is a long-chain fatty acid amide that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its long hydrocarbon chains and functional groups. Its molecular formula is CHNO, with a molecular weight of approximately 355.5 g/mol. The compound features both an amide and a ketone functional group, which contribute to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 355.5 g/mol |

| Functional Groups | Amide, Ketone |

| Solubility | Soluble in organic solvents |

Biological Activities

This compound exhibits several notable biological activities:

1. Antimicrobial Properties:

Research indicates that this compound possesses antimicrobial activity against various pathogens. It has been shown to inhibit the growth of bacteria and fungi, making it a candidate for use in antimicrobial formulations .

2. Anti-inflammatory Effects:

Studies have suggested that this compound may modulate inflammatory pathways, potentially reducing inflammation in various biological contexts. Its mechanism may involve the inhibition of pro-inflammatory cytokines .

3. Lipid Metabolism Modulation:

this compound is used as a model compound for studying lipid metabolism. It interacts with enzymes involved in lipid synthesis and degradation, influencing metabolic pathways in cells .

4. Potential Anti-cancer Activity:

Preliminary studies suggest that this compound may exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Further research is needed to elucidate the specific mechanisms involved .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Cell Membrane Interaction: The long hydrocarbon chains allow the compound to integrate into cell membranes, potentially altering membrane fluidity and affecting signaling pathways.

- Enzyme Modulation: It may interact with enzymes involved in lipid metabolism, influencing their activity and thereby affecting overall metabolic processes .

- Cytokine Regulation: The compound may modulate the release of cytokines, which are critical mediators of inflammation and immune responses .

Case Studies

Recent studies have provided insights into the applications of this compound:

- Study on Antimicrobial Efficacy: A study demonstrated that formulations containing this compound showed significant reductions in bacterial counts in vitro compared to controls .

- Inflammation Model Study: In a murine model of inflammation, treatment with this compound resulted in decreased levels of inflammatory markers, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

This compound can be compared with other long-chain amides such as N-(2-hydroxyethyl)-3-oxo-2-dodecyl-octadecanamide and N-(2-hydroxyethyl)-3-oxo-2-hexadecyl-octadecanamide. While these compounds share structural similarities, their varying chain lengths influence their solubility and biological interactions.

Table 2: Comparison of Long-chain Amides

| Compound Name | Molecular Weight | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | 355.5 g/mol | Yes | Yes |

| N-(2-hydroxyethyl)-3-oxo-2-dodecyl-octadecanamide | 327.5 g/mol | Moderate | No |

| N-(2-hydroxyethyl)-3-oxo-2-hexadecyl-octadecanamide | 343.5 g/mol | Yes | Yes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.